molecular formula C10H10N2O3S B15318962 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine

Cat. No.: B15318962
M. Wt: 238.27 g/mol
InChI Key: CZTLCFRISOXMIT-UHFFFAOYSA-N
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Description

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(2-methylsulfonylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10N2O3S/c1-16(13,14)9-5-3-2-4-7(9)8-6-12-10(11)15-8/h2-6H,1H3,(H2,11,12)

InChI Key

CZTLCFRISOXMIT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CN=C(O2)N

Origin of Product

United States

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